2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one
Description
Properties
IUPAC Name |
2-(2-aminoethyl)-4-methylphthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-9-4-2-3-5-10(9)11(15)14(13-8)7-6-12/h2-5H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCZUIBKPMIARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methylphthalazin-1(2H)-one Core
The starting point for the synthesis is the preparation of the 4-methylphthalazinone scaffold, which can be obtained by refluxing 2-acetylbenzoic acid with hydrazine hydrate or methyl hydrazine in ethanol. This reaction yields 4-methyl-substituted phthalazinones in good yields, typically above 70%.
| Step | Reagents & Conditions | Product Yield | Notes |
|---|---|---|---|
| Reflux 2-acetylbenzoic acid with hydrazine hydrate in ethanol | 4-methylphthalazin-1(2H)-one | >70% | Clean reaction, good yield |
N-Alkylation to Introduce 2-Bromoethyl Side Chain
The key intermediate for introducing the 2-aminoethyl group is the 2-(2-bromoethyl)-4-methylphthalazin-1(2H)-one. This is synthesized by N-alkylation of the 4-methylphthalazinone with 1,2-dibromoethane in the presence of potassium carbonate (K2CO3) as a base in DMF solvent at 60 °C. The reaction typically yields 45–75% of the desired alkyl bromide intermediate.
| Step | Reagents & Conditions | Product Yield | Notes |
|---|---|---|---|
| N-alkylation with 1,2-dibromoethane, K2CO3, DMF, 60 °C | 2-(2-bromoethyl)-4-methylphthalazin-1(2H)-one | 45–75% | Also forms minor N,N′-dialkylation dimers |
Conversion of Alkyl Bromide to 2-(2-Aminoethyl) Derivative
The 2-(2-bromoethyl)phthalazinone intermediate is converted to the 2-(2-aminoethyl) derivative by nucleophilic substitution with primary amines. One effective method involves the Gabriel synthesis route, where potassium phthalimide reacts with the bromoalkylphthalazinone to form an isoindolidine-1,3-dione intermediate, which is then subjected to hydrazinolysis and acidification to yield the free amine.
| Step | Reagents & Conditions | Product Yield | Notes |
|---|---|---|---|
| Reaction with potassium phthalimide, then hydrazinolysis and acidification | 2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one | Good yields (not specified) | Gabriel’s method adapted for phthalazinone derivatives |
Alternative Direct N-Alkylation with Aminoethyl Chloride
Another reported method involves direct N-alkylation of 4-bromophthalazin-1(2H)-one with aminoethyl chloride hydrochloride in the presence of potassium carbonate and sodium iodide in dry acetone under reflux conditions for approximately 21 hours. This method yields the aminoethyl-substituted phthalazinone without the need for intermediate protection steps.
| Step | Reagents & Conditions | Product Yield | Notes |
|---|---|---|---|
| N-alkylation with aminoethyl chloride hydrochloride, K2CO3, NaI, dry acetone, reflux 21 h | This compound | ~85% (for related brominated derivatives) | Direct substitution, efficient |
Purification and Characterization
The products are typically purified by filtration, washing with dichloromethane (DCM), concentration under reduced pressure, and flash chromatography when necessary. Characterization includes melting point determination, FT-IR spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the compound.
Summary Table of Preparation Methods
| Step No. | Method Description | Key Reagents & Conditions | Yield Range | Remarks |
|---|---|---|---|---|
| 1 | Synthesis of 4-methylphthalazinone core | 2-acetylbenzoic acid, hydrazine hydrate, ethanol reflux | >70% | Base scaffold synthesis |
| 2 | N-alkylation with 1,2-dibromoethane | 1,2-dibromoethane, K2CO3, DMF, 60 °C | 45–75% | Formation of 2-(2-bromoethyl) intermediate |
| 3 | Gabriel synthesis route to amine | Potassium phthalimide, hydrazine, acidification | Good | Converts bromoethyl to aminoethyl group |
| 4 | Direct N-alkylation with aminoethyl chloride | Aminoethyl chloride hydrochloride, K2CO3, NaI, acetone reflux | ~85% | Alternative direct amination method |
| 5 | Purification and characterization | Filtration, washing, flash chromatography, NMR, FT-IR | — | Ensures compound purity and identity |
Research Findings and Notes
- The phthalazin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, and its functionalization at the 2-position with aminoethyl groups enhances its biological activity profiles.
- The N-alkylation step must be carefully controlled to avoid over-alkylation leading to dimer formation.
- The Gabriel synthesis adaptation provides a reliable route to primary amines on the phthalazinone ring, which is crucial for further derivatization.
- Direct alkylation with aminoethyl chloride offers a more straightforward approach but requires longer reaction times and careful purification.
- The overall synthetic routes provide good yields and are amenable to scale-up for research and potential pharmaceutical development.
Chemical Reactions Analysis
Key Steps:
-
Alkylation of 4-methylphthalazin-1(2H)-one :
Reaction with 1,2-dibromoethane in dry acetone under reflux with potassium carbonate (5 equivalents) yields the bromoethyl intermediate. This step is analogous to methods used for related bromoethylphthalazinones, achieving 45–75% yields . -
Gabriel Synthesis for Amino Group Introduction :
The bromoethyl intermediate reacts with potassium phthalimide to form an isoindole-1,3-dione derivative. Subsequent hydrazinolysis and acidification with HCl liberates the primary amine, producing 2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one .
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | 1,2-dibromoethane, K₂CO₃, acetone, reflux | 45–75% | |
| Gabriel Synthesis | K phthalimide, DMF, 60°C; hydrazine, HCl | 60–80% |
Chemical Reactions of the Aminoethyl Side Chain
The primary amine group facilitates nucleophilic and coordination chemistry.
Dithiocarbamate Formation
Reaction with carbon disulfide (CS₂) and benzyl/propargyl bromides in DMF at 0–25°C forms dithiocarbamate hybrids. This one-pot reaction uses H₃PO₄ as a catalyst .
Example Reaction :
textThis compound + CS₂ + benzyl bromide → Dithiocarbamate hybrid
Representative Yields
| Hybrid Compound | R Group | Yield (%) |
|---|---|---|
| 6e | H | 85 |
| 9a | 4-Me-C₆H₄ | 78 |
Metal Coordination Complexes
The aminoethyl group acts as a ligand for metal ions. For example, Cu(II) complexes form via coordination of the lone electron pair on the nitrogen atom, as observed in analogous 4-aminophthalazinones .
Stoichiometry :
\text{ Cu L n 2 }}
(L = phthalazinone derivative; n = 1–2)
Derivatization via Alkylation and Acylation
The amine undergoes further functionalization:
-
Alkylation : Reacting with alkyl halides in DMF/K₂CO₃ introduces secondary or tertiary amines.
-
Acylation : Treatment with acyl chlorides forms amides, enhancing structural diversity .
Conditions :
| Reaction Type | Reagents | Solvent | Temperature |
|---|---|---|---|
| Alkylation | R-X, K₂CO₃ | DMF | 60°C |
| Acylation | R-COCl, Et₃N | CH₂Cl₂ | 0°C → RT |
Physicochemical and Pharmacological Profiling
While beyond direct reaction chemistry, derived hybrids exhibit notable bioactivity:
Cytotoxicity Data (IC₅₀, μM)
| Compound | A-2780 (Ovarian) | NCI-H460 (Lung) | MCF-7 (Breast) |
|---|---|---|---|
| 6e | 5.53 ± 0.09 | >100 | 20 ± 1 |
| 9g | 6.75 ± 0.12 | 34 ± 1 | 29 ± 2 |
Key Properties :
Scientific Research Applications
2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Phthalazin-1(2H)-one derivatives exhibit diverse pharmacological and chemical properties depending on substituents. Below is a structured comparison:
Structural and Electronic Features
Key Research Findings
Electronic Effects: Electron-donating groups (e.g., -OCH₃ in 5d) stabilize the phthalazinone core, altering UV-Vis absorption spectra .
Solubility : Hydrophilic substituents (e.g., hydroxyethyl in ) improve aqueous solubility, critical for drug formulation.
Safety Profiles: Compounds with nitro groups (e.g., ) exhibit higher toxicity compared to aminoethyl derivatives .
Biological Activity
2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one, a phthalazinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Phthalazinones are recognized for their potential as therapeutic agents in various diseases, including cancer and infectious diseases. This article explores the biological activity of this compound, synthesizing findings from recent research to provide a comprehensive overview.
Pharmacological Properties
Phthalazinone derivatives, including this compound, exhibit a wide range of pharmacological activities:
- Anticancer Activity : Phthalazinone compounds have shown significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that modifications at the N2 and C4 positions of the phthalazinone core can enhance anticancer efficacy. Compounds displaying dithiocarbamate moieties at these positions have demonstrated selective activity against human cancer cell lines such as A2780 and MCF-7, with IC50 values ranging from 10 to 20 µM .
- Antimicrobial Activity : The compound's antimicrobial potential has been evaluated against several bacterial strains. Research shows that phthalazinones can inhibit the growth of pathogens, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.23 mg/mL against sensitive strains like Bacillus cereus .
- Other Biological Activities : Beyond anticancer and antimicrobial properties, phthalazinones have been implicated in anti-inflammatory, antihypertensive, and antidepressant activities. They may act as phosphodiesterase inhibitors and antagonists of specific receptors involved in pain and neurodegenerative disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Key findings include:
- Substituent Effects : The presence of different substituents at the C4 position can significantly alter the compound's potency. For example, halogen substitutions generally enhance activity, while electron-donating groups may reduce it .
- Hybridization Strategy : Molecular hybridization techniques have been employed to create new derivatives with improved pharmacological profiles. By combining pharmacophores from various bioactive molecules, researchers have developed compounds with enhanced selectivity and reduced side effects .
Research Findings and Case Studies
Several studies highlight the promising biological profile of this compound:
- Antiproliferative Studies : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against HT-29 (colon cancer) and PC-3 (prostate cancer) cell lines, suggesting potential for further development as anticancer agents .
- Antimicrobial Efficacy : A study assessing the antimicrobial activity of phthalazinone derivatives found that specific substitutions led to enhanced activity against Gram-positive bacteria while maintaining moderate efficacy against Gram-negative strains .
- Inhibition Studies : Investigations into the interaction of these compounds with cytochrome P450 isoenzymes revealed that some derivatives could inhibit key enzymes involved in drug metabolism, indicating a potential for drug-drug interactions that warrant further exploration .
Data Summary
The following table summarizes key biological activities and findings related to this compound:
| Activity Type | Cell Line/Organism | IC50/MIC Values | Comments |
|---|---|---|---|
| Anticancer | A2780 | 10–20 µM | Selective efficacy noted in modified compounds |
| Anticancer | MCF-7 | 10–20 µM | Significant antiproliferative effects observed |
| Antimicrobial | Bacillus cereus | 0.23 mg/mL | High sensitivity; effective against other strains |
| Antimicrobial | E. coli | Varies | Moderate resistance noted |
| CYP450 Interaction | CYP1A2, CYP3A4 | Inhibitory | Potential for drug interactions |
Q & A
Q. Advanced Research Focus
- DFT calculations : Predict HOMO-LUMO gaps to explain redox activity (e.g., cyclic voltammetry data in ) .
- Molecular docking : Simulate binding to biological targets (e.g., viral fusion proteins or enzymes) .
- Crystal structure prediction : Validate hydrogen-bonding networks (e.g., N–H···O interactions in ) .
What are the limitations of scaling up synthesis for pharmacological studies?
Q. Basic Research Focus
- Yield constraints : Prolonged reflux (6–8 hours) reduces scalability; microwave-assisted synthesis may shorten reaction times .
- Purification bottlenecks : Column chromatography is avoided via recrystallization, but solvent waste remains an issue .
- Precursor availability : Brominated intermediates require multi-step synthesis, increasing complexity .
How can derivatives be designed to improve antimicrobial or antiviral activity?
Q. Advanced Research Focus
- Functional group addition : Incorporate oxadiazole (e.g., 4-(3-bromophenyl)-1,2,4-oxadiazol-5-yl) to enhance membrane penetration .
- Hybrid molecules : Conjugate with imidazole (e.g., 1-(2-fluoroethyl)-1H-imidazol-4-amine) for dual-target inhibition .
- Structure-activity relationships (SAR) : Test substituent effects on MIC values against Gram-positive bacteria .
What analytical techniques are critical for confirming stereochemistry and purity?
Q. Basic Research Focus
- Single-crystal XRD : Resolve absolute configuration (e.g., octahedral Cd complex in ) .
- HPLC-MS : Detect trace impurities (e.g., hydrazine byproducts from Scheme 1 in ) .
- 2D NMR (COSY, NOESY) : Assign diastereomers in asymmetric syntheses .
How do solvent polarity and pH affect the compound’s stability?
Q. Basic Research Focus
- pH-dependent degradation : Protonation of the aminoethyl group at acidic pH increases solubility but may destabilize the lactam ring .
- Solvent effects : Ethanol stabilizes the crystalline form, while DMSO promotes hydrolysis at elevated temperatures .
What strategies mitigate toxicity concerns for in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
